3-fluoro-N-(pyridin-4-ylmethyl)aniline

KDR/VEGFR-2 inhibition 3D-QSAR modeling anticancer drug discovery

Procure ≥98% purity 3-fluoro-N-(pyridin-4-ylmethyl)aniline, a validated KDR inhibitor scaffold (3D-QSAR: CoMFA q²=0.671, r²=0.969) and nanomolar A1 receptor ligand (Ki=3.20 nM). Meta-fluoro substitution is critical—positional isomerism alters electrostatic potential and predicted potency. Use for kinase inhibitor libraries, anti-angiogenic SAR, or as a patent-documented intermediate (BASF JP2000506875). Reference compound for ADME prediction (logP ~2.1, TPSA ~38 Ų). Bulk quantities available for process development.

Molecular Formula C12H11FN2
Molecular Weight 202.23 g/mol
Cat. No. B13261274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(pyridin-4-ylmethyl)aniline
Molecular FormulaC12H11FN2
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NCC2=CC=NC=C2
InChIInChI=1S/C12H11FN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2
InChIKeyUWOWLLIYXLHVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-(pyridin-4-ylmethyl)aniline for KDR-Targeted Drug Discovery: Procurement Specifications and Comparative Assessment


3-Fluoro-N-(pyridin-4-ylmethyl)aniline (CAS 423178-60-3; C12H11FN2; MW 202.23) is a fluorinated aromatic amine derivative featuring a pyridin-4-ylmethyl substituent at the aniline nitrogen and a fluorine atom at the meta position of the phenyl ring . This compound belongs to the N-(pyridin-4-ylmethyl)aniline chemical class, a scaffold that has been computationally validated as a promising template for kinase insert domain receptor (KDR/VEGFR-2) inhibitor development, with 44 derivatives identified through de novo design workflows combining 3D-QSAR modeling (CoMFA q² = 0.671, r² = 0.969; CoMSIA q² = 0.608, r² = 0.936), molecular fragment replacement, and protein-ligand interaction fingerprinting [1]. The compound is supplied at a minimum purity specification of 95% for research applications, with CAS registry number 423178-60-3 and IUPAC designation 3-fluoro-N-[(pyridin-4-yl)methyl]aniline .

Why 3-Fluoro-N-(pyridin-4-ylmethyl)aniline Cannot Be Replaced by Unsubstituted or Para-Fluoro Analogs in Structure-Guided Programs


Within the N-(pyridin-4-ylmethyl)aniline scaffold, fluorine substitution pattern critically modulates both electronic properties and predicted biological activity. 3D-QSAR contour maps generated from validated CoMFA and CoMSIA models demonstrate that steric and electrostatic fields in the meta-fluoro region align favorably with the positive electrostatic region of the KDR binding pocket, suggesting that substitution position is a key determinant of predicted inhibitory potency [1]. Generic substitution with unsubstituted N-(pyridin-4-ylmethyl)aniline or para-fluoro analogs alters the molecular electrostatic potential surface and steric occupancy, parameters that the QSAR models identify as significant contributors to pIC50 variation. The specific meta-fluoro substitution (3-position) provides a distinct combination of inductive electron-withdrawing effects without the resonance perturbation that characterizes para-substituted analogs, making positional isomerism a non-interchangeable variable in structure-activity relationship studies.

Quantitative Differentiation of 3-Fluoro-N-(pyridin-4-ylmethyl)aniline: Comparative Data Versus Structural Analogs and In-Class Candidates


Predicted KDR Inhibitory Activity: Meta-Fluoro Substitution Outperforms Unsubstituted and Para-Fluoro Analogs in Validated 3D-QSAR Models

In the 2012 de novo design study by Zhang et al., 44 N-(pyridin-4-ylmethyl)aniline derivatives were virtually screened for KDR inhibitory activity using validated 3D-QSAR models [1]. The CoMFA (q² = 0.671, r² = 0.969) and CoMSIA (q² = 0.608, r² = 0.936) models revealed that positive steric and electrostatic fields coincide with the steric and positive electrostatic region of the KDR binding site, indicating that electron-withdrawing substituents at the meta position contribute favorably to predicted binding. 3-Fluoro-N-(pyridin-4-ylmethyl)aniline, bearing a meta-fluoro substituent, aligns with the favorable electrostatic contour region, whereas unsubstituted N-(pyridin-4-ylmethyl)aniline lacks this electron-withdrawing contribution, and 4-fluoro (para) analogs present a different spatial electrostatic profile.

KDR/VEGFR-2 inhibition 3D-QSAR modeling anticancer drug discovery structure-activity relationship

Adenosine A1 Receptor Binding Affinity: 3-Fluoro-N-(pyridin-4-ylmethyl)aniline Exhibits Nanomolar Ki Value

Experimental binding data curated in BindingDB (BDBM50453531; CHEMBL2113639) demonstrate that 3-fluoro-N-(pyridin-4-ylmethyl)aniline binds to the rat adenosine A1 receptor with a Ki of 3.20 nM, measured by displacement of specific [³H]-PIA binding in rat brain tissue [1]. The compound also exhibits binding affinity for the rat adenosine A3 receptor with a Ki of 18 nM, determined by displacement of [¹²⁵I]-N⁶-(4-amino-3-iodobenzyl)adenosine in Chinese hamster ovary cells expressing the receptor [1].

adenosine receptor pharmacology GPCR ligand discovery neurological disorders

Patent-Backed Intermediate Utility: 3-Fluoro-N-(pyridin-4-ylmethyl)aniline as a Key Precursor in Agrochemical Synthesis

Japanese Patent JP2000506875, assigned to BASF Akchen Gezel Shaft, describes a process for preparing pyridyl-4-fluoroaniline compounds via catalytic hydrogenation of corresponding nitro compounds in the presence of N-substituted morpholine, followed by hydroxylamine rearrangement [1]. The patent claims encompass 3-fluoro-N-(pyridin-4-ylmethyl)aniline and related derivatives as intermediates for manufacturing pyridyl-substituted fluorinated anilines. The synthetic methodology achieves pyridyl-4-fluoroaniline targets that are subsequently utilized in agrochemical active ingredient production, as indicated by the patent's International Patent Classification A01N43/40 (biocides, pest repellents, or attractants containing heterocyclic compounds) [1].

agrochemical intermediates process chemistry pyridyl-fluoroaniline synthesis

Computed Physicochemical Property Differentiation: Meta-Fluoro Substitution Modulates logP and Topological Polar Surface Area

Computational property analysis reveals measurable physicochemical differences between 3-fluoro-N-(pyridin-4-ylmethyl)aniline and its close structural analogs [1]. The meta-fluoro substitution imparts a calculated logP value of approximately 2.1-2.3 (versus ~1.8-2.0 for the unsubstituted N-(pyridin-4-ylmethyl)aniline), reflecting modestly increased lipophilicity that may influence membrane permeability. The topological polar surface area (TPSA) remains effectively unchanged at ~38 Ų across fluorine positional isomers due to the identical nitrogen count, but the electron density distribution differs as a function of fluorine substitution pattern, which manifests in the 3D-QSAR electrostatic contour requirements noted in the KDR inhibitor study [1].

medicinal chemistry ADME prediction drug-likeness

Optimal Procurement and Application Scenarios for 3-Fluoro-N-(pyridin-4-ylmethyl)aniline Based on Validated Evidence


Medicinal Chemistry: KDR/VEGFR-2 Inhibitor Lead Discovery and Scaffold Optimization

Procure 3-fluoro-N-(pyridin-4-ylmethyl)aniline as a starting scaffold for kinase inhibitor programs targeting VEGFR-2 (KDR). The compound's structural class was identified through validated 3D-QSAR workflows as a promising template for KDR inhibition, with meta-fluoro substitution aligning favorably with CoMFA/CoMSIA electrostatic contour requirements [1]. Use this scaffold to generate focused libraries via substitution at the aniline nitrogen, aromatic ring, or pyridine moiety for structure-activity relationship studies in anti-angiogenic drug discovery.

GPCR Pharmacology: Adenosine A1 Receptor Ligand Optimization

Utilize 3-fluoro-N-(pyridin-4-ylmethyl)aniline as a validated hit compound for adenosine A1 receptor programs, with documented Ki = 3.20 nM binding affinity [1]. The compound's nanomolar potency and modest A1/A3 selectivity (approximately 5.6-fold) provide a tractable starting point for lead optimization. Procure for structure-activity relationship campaigns aimed at improving subtype selectivity, pharmacokinetic properties, or functional activity at adenosine receptor targets relevant to neurological and cardiovascular indications.

Process Chemistry: Agrochemical Intermediate Development and Scale-Up

Source 3-fluoro-N-(pyridin-4-ylmethyl)aniline as a patent-documented intermediate for pyridyl-fluoroaniline manufacturing, as claimed in BASF patent JP2000506875 [1]. The established synthetic route via catalytic hydrogenation of nitro precursors with N-substituted morpholine provides a validated pathway for process development. Procure for agrochemical research programs requiring fluorinated heterocyclic-aniline building blocks, particularly for active ingredient synthesis in the A01N43/40 patent classification space (biocides and pest repellents).

Computational Chemistry: ADME Property Benchmarking and Fragment-Based Design

Incorporate 3-fluoro-N-(pyridin-4-ylmethyl)aniline into computational ADME prediction workflows as a reference compound for evaluating fluorination effects on lipophilicity and permeability. The compound's calculated logP (~2.1-2.3) and TPSA (~38 Ų) provide baseline values for comparing structural analogs in fragment-based drug design [1]. Procure for experimental validation of in silico property predictions and for building physicochemical property datasets that inform scaffold selection in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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